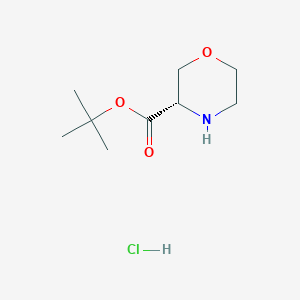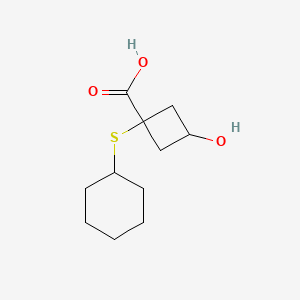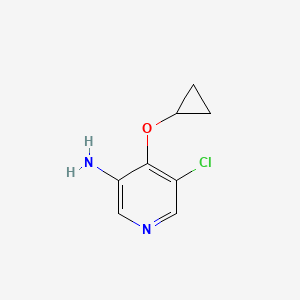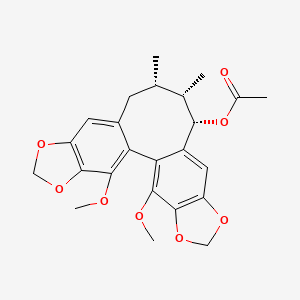
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate , is a chemical compound with the molecular formula C13H19NO4. It was initially discovered in the former Soviet Union and was initially used as an antioxidant for vegetable and animal oils to prevent rancidity. Later, its role expanded to promoting growth in livestock and poultry .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves esterification and cyclization reactions. Here’s a common synthetic route:
Esterification: Diethyl malonate reacts with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of a base (such as sodium ethoxide) to form the desired ester.
Cyclization: The ester undergoes cyclization under acidic conditions, leading to the formation of the dihydropyridine ring.
Industrial Production: While the industrial production methods may vary, the above synthetic route serves as a basis for large-scale production.
Analyse Chemischer Reaktionen
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate participates in various chemical reactions:
Oxidation: It can be oxidized to the corresponding pyridine carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding dihydropyridine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium ethoxide, acids (for cyclization), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate finds applications in:
Healthcare: It has been explored for cardiovascular disease prevention and as a hepatoprotective agent against fatty liver and toxic hepatitis.
Animal Growth Promotion: It enhances growth in livestock and poultry.
Wirkmechanismus
The compound’s mechanism involves:
Antioxidant Activity: It stabilizes cell membranes by enhancing the activity of phosphofructokinase and protecting against oxidative damage.
Endocrine Regulation: It modulates hormone levels (T3, T4, FSH, LH), impacting growth and reproductive performance.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its dual antioxidant and growth-promoting properties. Similar compounds include other dihydropyridines like Nifedipine and Amlodipine .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
ethyl 1,5-dimethyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)9(12)11(3)6-8/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
FBIBYMGNLRJCRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)


![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)

